4-Butoxy-3-chloro-5-fluorophenylboronic acid is a boronic acid derivative characterized by the molecular formula and a molecular weight of 246.47 g/mol. This compound features a butoxy group, a chloro substituent, and a fluorine atom attached to a phenyl ring, making it a versatile reagent in organic synthesis, particularly in pharmaceutical chemistry and materials science .
This compound is classified under boronic acids, which are known for their ability to form reversible covalent bonds with diols. It is utilized in various chemical reactions, including cross-coupling reactions like the Suzuki-Miyaura coupling. The presence of the butoxy, chloro, and fluorine substituents enhances its reactivity and solubility compared to simpler boronic acids .
The synthesis of 4-butoxy-3-chloro-5-fluorophenylboronic acid typically employs methods such as:
The Miyaura borylation process is particularly favored due to its efficiency in introducing the boronic acid functionality onto pre-functionalized aromatic rings. The reaction conditions must be carefully controlled to ensure optimal conversion rates and product quality.
The compound exhibits specific physical properties such as:
4-butoxy-3-chloro-5-fluorophenylboronic acid participates in several key reactions:
In Suzuki-Miyaura coupling, the mechanism involves oxidative addition of the aryl halide to the palladium catalyst, followed by transmetalation with the boronate ester formed from the boronic acid, culminating in reductive elimination to yield the desired coupled product.
The mechanism of action for 4-butoxy-3-chloro-5-fluorophenylboronic acid primarily revolves around its role as a boronate ester intermediate in chemical reactions. In Suzuki-Miyaura coupling:
This mechanism highlights the utility of boronic acids in forming carbon-carbon bonds, crucial for constructing complex organic molecules.
4-butoxy-3-chloro-5-fluorophenylboronic acid has diverse applications across several scientific fields:
Successful halogenation of the parent phenol scaffold demands orthogonal protection/deprotection sequences. Directed ortho-metalation (DoM) enables sequential halogen introduction:
Table 1: Halogenation Protocol Comparison
Method | Conditions | Regioselectivity | Yield Range |
---|---|---|---|
Directed ortho-Metalation | n-BuLi, –78°C; NCS | Ortho to fluorine | 70–85% |
Halex Reaction | KF/CuI, DMF, 200°C | Meta to alkoxy | 40–60% |
Electrophilic Fluorination | Selectfluor®, CH₃CN, 80°C | Para to boron | 55–75% |
Alkoxylation requires phenol precursors due to the poor leaving-group ability of halogens in alkoxy displacement. Critical parameters include:
Boronation of halogenated precursors employs two primary catalytic systems:
Tandem methodologies improve efficiency by avoiding intermediate isolation:
Structural Characterization and Physicochemical Properties
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